1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[4-[7-chloro-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN6O/c1-18-4-3-5-21(16-18)26-28-30-27(24-17-22(29)8-11-25(24)35(28)32-31-26)34-14-12-33(13-15-34)23-9-6-20(7-10-23)19(2)36/h3-11,16-17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXTVKUHFGNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=C(C=C6)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. . This is followed by the introduction of the quinazoline moiety and further functionalization to incorporate the piperazine and ethanone groups. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the triazole or quinazoline rings.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with potential pharmacological activity.
Biology: It has been studied for its effects on cellular processes, including its potential to inhibit specific enzymes or signaling pathways.
Medicine: The compound shows promise as a therapeutic agent for the treatment of cancer and infectious diseases, due to its ability to interact with key molecular targets.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to certain proteins, potentially inhibiting their activity and disrupting cellular processes . This can lead to the induction of apoptosis in cancer cells or the inhibition of viral replication in infected cells. The compound’s ability to modulate multiple pathways makes it a versatile candidate for drug development.
Comparison with Similar Compounds
Structural Analogues of Triazoloquinazoline Derivatives
Key Insights :
- Chlorine Position: Chlorine at position 7 (target) vs.
Comparison :
- employs chlorination/oxidation for functionalization, while the target likely uses piperazine coupling (similar to ’s bromoethanone-thiol reactions).
Physicochemical Properties
Analysis :
- The target’s phenylacetone and piperazine groups likely improve solubility compared to non-piperazine analogues (e.g., ).
Biological Activity
The compound 1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one is a synthetic derivative belonging to the class of triazoloquinazolines. This class of compounds has garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antihypertensive properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The structure of the compound can be broken down as follows:
- Triazoloquinazoline core : A bicyclic structure known for its pharmacological properties.
- Chloro and methyl substituents : These groups may influence the compound's biological activity through electronic effects and steric hindrance.
Antihypertensive Effects
Research indicates that derivatives of triazoloquinazolines exhibit significant antihypertensive properties. In a study evaluating various derivatives, it was found that certain compounds effectively reduced blood pressure in hypertensive rat models. The mechanism is believed to involve inhibition of the p38 mitogen-activated protein kinase pathway, which plays a crucial role in cardiovascular regulation .
Cytotoxic Activity
Table 1 summarizes the cytotoxic activities of related triazoloquinazoline derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HepG2 | 6.29 |
| 16 | HCT-116 | 2.44 |
| 17 | HepG2 | 7.00 |
| 18 | HCT-116 | 8.50 |
The compound demonstrated notable cytotoxicity against HCT-116 cells, indicating potential as an anti-cancer agent. The presence of the trifluoromethyl moiety in some derivatives enhances binding affinity to DNA, contributing to increased cytotoxic activity .
Topoisomerase II Inhibition
Topoisomerase II inhibitors are crucial in cancer therapy due to their ability to interfere with DNA replication. The compound's derivatives have shown varying degrees of Topo II inhibitory activity, with some exhibiting significant effects at low concentrations. For instance, derivative 16 displayed an IC50 value of 15.16 μM against Topo II, suggesting its potential as a chemotherapeutic agent .
Study on Antihypertensive Activity
In a controlled study using hypertensive rat models, compounds derived from triazoloquinazolines were administered via tail cuff methods. Results indicated that specific derivatives significantly lowered systolic blood pressure compared to controls, highlighting their therapeutic potential in managing hypertension .
Evaluation of Cytotoxicity
In another study assessing various triazoloquinazoline derivatives for anticancer properties, researchers evaluated their effects on multiple cancer cell lines. The most active compound (compound 16 ) exhibited lower IC50 values against HCT-116 cells than previously studied compounds, affirming its enhanced cytotoxic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
